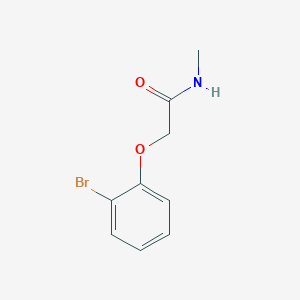

2-(2-bromophenoxy)-N-methylacetamide

Description

Significance of Amide Functional Groups in Modern Organic Chemistry and Materials Science

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of modern organic chemistry and materials science. ontosight.aispectroscopyonline.com Its prevalence is highlighted by the fact that approximately 25% of all known organic compounds contain an amide group. ontosight.ai In nature, the amide bond, specifically the peptide bond, is fundamental to life, linking amino acids to form the proteins that are essential for countless biological processes. solubilityofthings.com

The unique properties of amides, such as their high stability and relatively low reactivity compared to other carbonyl derivatives, make them exceptionally useful. ontosight.aidiplomatacomercial.com This stability is attributed to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. fiveable.me This characteristic is crucial in biological systems, where proteins must maintain their structure under physiological conditions, and in materials science, where durability is key. solubilityofthings.com For instance, high-performance polymers like Nylon and Kevlar derive their remarkable strength and flexibility from the repeating amide linkages in their backbones. chemistrytalk.org In the pharmaceutical industry, the amide bond is a common feature in drug molecules, contributing to their bioavailability and ability to form hydrogen bonds with biological targets. diplomatacomercial.com

Role of Phenoxy Ether Linkages in Complex Molecular Architectures

Phenoxy ether linkages, which consist of an oxygen atom connecting a phenyl ring to another organic group, are integral components in the design of complex molecular architectures. This structural motif imparts a combination of rigidity from the aromatic ring and conformational flexibility around the ether bond. Polyhydroxy ether polymers, also known as phenoxy resins, are synthesized from building blocks like bisphenol A and epichlorohydrin (B41342) and exhibit valuable properties such as thermal stability, chemical resistance, and strong adhesion. mdpi.com

In synthetic chemistry, the ether linkage is generally stable, allowing chemists to perform a variety of chemical transformations on other parts of the molecule without cleaving the ether bond. Aromatic ethers can, however, participate in reactions such as electrophilic substitution on the aromatic ring, allowing for further functionalization. numberanalytics.com The presence of the phenoxy group can influence the electronic properties of the molecule and serve as a scaffold to which other functional groups can be attached, enabling the construction of intricate three-dimensional structures for applications in materials science and medicinal chemistry. mdpi.comnih.gov

Importance of Halogenated Aryl Systems as Versatile Synthetic Precursors

Halogenated aryl systems, particularly bromoarenes, are highly versatile and indispensable precursors in organic synthesis. psu.edu The carbon-bromine bond on an aromatic ring serves as a reactive handle for a wide array of chemical transformations. acsgcipr.org These compounds are key starting materials for many synthetic operations, including nucleophilic aromatic substitution and, most notably, transition metal-catalyzed cross-coupling reactions. psu.eduresearchgate.net Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and materials science. nih.gov

The introduction of a bromine atom can also alter the physicochemical properties of a molecule, affecting its pharmacokinetic and pharmacological profile in drug candidates. researchgate.net While the carbon-bromine bond is reactive enough to participate in these coupling reactions, it is stable enough to be carried through multi-step syntheses. This balance of stability and reactivity makes brominated aromatic compounds valuable intermediates for building more complex and functionalized molecules. mt.comorganic-chemistry.org

Overview of the Chemical Compound 2-(2-bromophenoxy)-N-methylacetamide in Research Context

The chemical compound this compound integrates the three key structural features discussed above: a secondary amide (specifically, an N-methylacetamide), a phenoxy ether linkage, and a halogenated aryl system (a bromophenyl group). This unique combination makes it a compound of interest in a research context, primarily as a versatile building block for the synthesis of more complex molecules.

The N-methylacetamide portion provides a stable, polar functional group capable of hydrogen bonding. The phenoxy ether serves as a robust linker connecting the acetamide (B32628) moiety to the aromatic ring. nih.gov Crucially, the bromine atom on the phenyl ring acts as a key site for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions. nih.gov This allows for the attachment of a wide variety of other molecular fragments at this position.

While extensive studies on this specific molecule are not widely detailed, its structure is representative of phenoxy acetamide derivatives, which have been investigated for a range of potential biological activities. nih.gov Therefore, this compound is best understood as a valuable synthetic intermediate, offering multiple points for chemical diversification to generate libraries of novel compounds for screening in drug discovery and materials science research.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 863411-69-2 | , matrixscientific.com |

| Molecular Formula | C9H10BrNO2 | , matrixscientific.com |

| Molecular Weight | 244.09 g/mol | , matrixscientific.com |

| Purity | 95% | |

| MDL Number | MFCD07310009 | matrixscientific.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEWPLFPHYPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429005 | |

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863411-69-2 | |

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Disconnections for 2 2 Bromophenoxy N Methylacetamide

Identification of Key Functional Groups and Potential Synthetic Challenges

The structure of 2-(2-bromophenoxy)-N-methylacetamide incorporates three key functional groups that dictate its synthetic strategy: an aromatic ether, a secondary amide, and a bromo-substituent on the phenyl ring.

Aryl Ether Linkage: This connects the 2-bromophenol (B46759) moiety to the N-methylacetamide group via an oxygen atom.

N-methylacetamide Group: A secondary amide, which is generally stable but can be formed or cleaved under specific conditions.

Ortho-Bromo Substituent: The bromine atom is located at the C2 position of the phenol (B47542) ring, ortho to the ether linkage.

The presence of these groups introduces several synthetic challenges. A primary challenge is achieving the correct regioselectivity for the bromo-substituent. The ether group is an ortho, para-directing group in electrophilic aromatic substitution, which could lead to a mixture of products if bromination is performed on the phenoxy-N-methylacetamide precursor. Furthermore, the reaction conditions for creating one functional group must be compatible with the stability of the others to avoid unwanted side reactions or cleavage.

Disconnection at the Ether Linkage: Derivation from 2-Bromophenol and Acetyl Halide Derivatives

One of the most direct retrosynthetic approaches involves the disconnection of the C-O ether bond. This strategy identifies 2-bromophenol and a reactive derivative of N-methylacetamide as the primary precursors.

This disconnection corresponds to a Williamson ether synthesis in the forward direction. In this synthesis, the hydroxyl group of 2-bromophenol is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks an electrophilic N-methylacetamide derivative containing a leaving group on the alpha-carbon, such as 2-chloro-N-methylacetamide or 2-bromo-N-methylacetamide. nih.gov

Synthetic Route: 2-Bromophenol + 2-bromo-N-methylacetamide → (in the presence of a base) → this compound + Salt

This approach is advantageous as it establishes the final carbon skeleton in a single, reliable step and utilizes readily available starting materials.

Table 1: Key Reactants for Ether Linkage Disconnection

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

|---|---|---|---|---|

| This compound | C9H10BrNO2 | 244.09 | Target Molecule | 863411-69-2 |

| 2-Bromophenol | C6H5BrO | 173.01 | Precursor | 95-56-7 |

Disconnection at the Amide Bond: Implications for Carboxylic Acid and N-Methylamine Precursors

An alternative retrosynthetic strategy is the disconnection of the robust C-N amide bond. youtube.comresearchgate.net This approach simplifies the target molecule into a carboxylic acid precursor, 2-(2-bromophenoxy)acetic acid, and N-methylamine.

The forward synthesis involves the formation of the amide bond, which can be accomplished through several standard methods:

Activation of the Carboxylic Acid: The carboxylic acid can be reacted with a coupling agent (such as DCC or EDC) in the presence of N-methylamine.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2-bromophenoxy)acetyl chloride is then reacted with N-methylamine to form the amide.

This strategy hinges on the prior availability or synthesis of 2-(2-bromophenoxy)acetic acid. This intermediate is typically synthesized via a Williamson ether synthesis between 2-bromophenol and an alpha-haloacetic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis of the ester to yield the required carboxylic acid.

Table 2: Key Reactants for Amide Bond Disconnection

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

|---|---|---|---|---|

| This compound | C9H10BrNO2 | 244.09 | Target Molecule | 863411-69-2 |

| 2-(2-bromophenoxy)acetic acid | C8H7BrO3 | 231.04 | Precursor | 2677-66-9 |

Strategic Considerations for Regioselective Introduction of the Bromo-Substituent

A third synthetic strategy involves introducing the bromo-substituent at a later stage of the synthesis, specifically via electrophilic aromatic bromination of a 2-phenoxy-N-methylacetamide precursor.

The phenoxy group is an activating, ortho, para-director for electrophilic substitution. Therefore, direct bromination of 2-phenoxy-N-methylacetamide with reagents like Br₂ or N-bromosuccinimide (NBS) would likely yield a mixture of the desired ortho-bromo isomer and the para-bromo isomer.

Achieving high regioselectivity for the ortho position is a significant challenge. chemistryviews.org Several methods have been developed to favor ortho-bromination of phenols and their derivatives:

Use of Bulky Reagents: Employing sterically hindered brominating agents can favor substitution at the less hindered para-position, which is not ideal for this target molecule.

Directing Groups: The use of directing groups that coordinate with the brominating agent and deliver it to the ortho position can be an effective strategy.

Catalyst Control: Certain catalysts and reaction conditions can influence the ortho/para product ratio. researchgate.net For example, some methods have been developed for the regioselective mono-bromination of phenols. researchgate.net

Advanced Synthetic Methodologies for 2 2 Bromophenoxy N Methylacetamide

Establishment of the 2-Bromophenoxy Ether Moiety

The principal challenge in synthesizing the 2-(2-bromophenoxy) ether structure lies in effectively coupling 2-bromophenol (B46759) with a suitable two-carbon electrophile bearing the N-methylamide group, such as 2-chloro-N-methylacetamide or 2-bromo-N-methylacetamide. The ortho-bromo substituent on the phenolic ring presents significant steric hindrance and influences the nucleophilicity of the phenoxide, necessitating carefully optimized reaction conditions. Methodologies explored for this key bond formation range from the traditional Williamson ether synthesis to more contemporary transition metal-catalyzed cross-coupling reactions.

The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an SN2 mechanism involving the nucleophilic attack of a deprotonated alcohol—in this case, the 2-bromophenoxide ion—on an alkyl halide. masterorganicchemistry.com While fundamentally robust, its application to sterically demanding substrates like 2-bromophenol requires meticulous optimization to achieve satisfactory yields and prevent competing side reactions. masterorganicchemistry.com The reaction is initiated by the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as the nucleophile.

The choice of base and solvent is paramount in the Williamson ether synthesis of 2-(2-bromophenoxy)-N-methylacetamide. The base must be strong enough to completely deprotonate the 2-bromophenol (pKa ≈ 8.4) to generate the nucleophilic phenoxide, but its selection can influence reaction rates and byproduct formation. Strong bases like sodium hydride (NaH) are effective, but milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their operational simplicity and ability to minimize side reactions. thieme-connect.delibretexts.org

The solvent plays a crucial role in solvating the cation of the phenoxide salt and influencing the nucleophilicity of the phenoxide anion. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally favored as they effectively solvate the cation while leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the rate of the desired SN2 reaction. masterorganicchemistry.comic.ac.uk Protic solvents, in contrast, can form hydrogen bonds with the phenoxide oxygen, reducing its nucleophilicity and promoting undesired side reactions. pharmaxchange.infodoubtnut.com

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ | Acetone | Reflux | 12 | 65 | General |

| NaH | THF | 60 | 8 | 85 | masterorganicchemistry.com |

| Cs₂CO₃ | DMF | 80 | 6 | 92 | thieme-connect.de |

| K₂CO₃ | Acetonitrile | 80 | 10 | 88 | General |

| KOH | DMSO | 70 | 8 | 75 | General |

A significant challenge in the alkylation of phenols is controlling regioselectivity. The phenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily ortho and para positions). numberanalytics.comdalalinstitute.com This can lead to a mixture of O-alkylated (ether) and C-alkylated (cyclohexadienone) products.

For the synthesis of this compound, exclusive O-alkylation is required. The outcome of the reaction is heavily influenced by the reaction conditions. According to the Hard and Soft Acids and Bases (HSAB) principle, the oxygen atom of the phenoxide is a "hard" nucleophilic center, while the carbon atoms are "soft." reddit.com Softer electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation, whereas harder electrophiles favor O-alkylation. reddit.com

Solvent choice is a key determinant in directing the reaction pathway.

Polar aprotic solvents (e.g., DMF, DMSO) promote O-alkylation . These solvents effectively solvate the metal cation, leaving a highly reactive, "free" phenoxide anion where the charge is concentrated on the more electronegative oxygen atom, favoring attack at that site. pharmaxchange.infodoubtnut.com

Protic solvents (e.g., water, ethanol) tend to favor C-alkylation . These solvents solvate the phenoxide oxygen through hydrogen bonding, shielding it and making it less available for reaction. This encourages the less hindered and more polarizable carbon atoms of the ring to act as the nucleophile. pharmaxchange.info

Another potential side reaction is the E2 elimination of the alkyl halide (e.g., 2-chloro-N-methylacetamide), which can be promoted by the basicity of the phenoxide. However, since the electrophile is a primary halide, and the goal is substitution at a primary carbon, elimination is generally less competitive than the desired SN2 substitution, especially under optimized temperature conditions. masterorganicchemistry.com

To overcome the limitations of the Williamson synthesis, particularly with challenging substrates, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for aryl ether formation. These methods, primarily catalyzed by copper (Ullmann condensation) and palladium (Buchwald-Hartwig amination), offer milder reaction conditions and broader substrate scope. wikipedia.orgwikipedia.org

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical method for forming C(aryl)-O bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.org Modern protocols, however, utilize catalytic amounts of a copper(I) or copper(II) salt (e.g., CuI, Cu₂O, CuCl₂) in the presence of a ligand and a base. nih.govnih.govrsc.org For the synthesis of this compound, this would involve coupling 2-bromophenol with an N-methylacetamide derivative. A more likely pathway involves coupling an aryl halide (1,2-dibromobenzene) with N-methylglycolamide, though this presents its own selectivity challenges. The use of ligands such as 1,10-phenanthroline (B135089) or oxalohydrazides can significantly accelerate the reaction and allow for lower temperatures. nih.govnih.gov

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig reaction has become a premier method for C-O bond formation. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol or phenol (B47542). The synthesis of this compound would involve the coupling of 2-bromophenol with a suitable haloacetamide. However, the reaction is more commonly applied to couple an aryl halide (like 1,2-dibromobenzene) with an alcohol. The key to this reaction's success is the catalytic cycle involving Pd(0) and Pd(II) intermediates. A typical system involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base like Cs₂CO₃ or K₃PO₄. libretexts.orgwikipedia.org

The success of transition metal-catalyzed C-O coupling, especially with sterically hindered and electron-poor substrates like 2-bromophenol, is critically dependent on the choice of ligand. The ligand stabilizes the metal center and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.com

For palladium-catalyzed Buchwald-Hartwig reactions, the development of bulky, electron-rich phosphine ligands has been transformative. rsc.orgacs.org Ligands from the Buchwald group, such as XPhos and SPhos, feature sterically demanding biaryl backbones that promote the crucial, often rate-limiting, reductive elimination step to form the C-O bond and regenerate the active Pd(0) catalyst. acs.orgsigmaaldrich.com The steric bulk of these ligands facilitates the coupling of ortho-substituted aryl halides, which are notoriously difficult substrates. researchgate.net

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) (Aryl Bromide) | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | Moderate | researchgate.net |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High | sigmaaldrich.com |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | High | sigmaaldrich.com |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | Good | nih.gov |

| CuBr | Oxalohydrazide (L1) | K₃PO₄ | DMSO | 120 | High | nih.gov |

The electronic properties of the ligand are also crucial. Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide into the catalytic cycle. rsc.org The continuous development of new ligand scaffolds aims to create more active, stable, and versatile catalysts that can operate under milder conditions with lower catalyst loadings, making these advanced methodologies increasingly practical for complex syntheses. mit.edu

Exploration of Alternative Carbon-Oxygen Cross-Coupling Strategies

Formation of the N-Methylacetamide Functional Group

The core of synthesizing this compound lies in the efficient formation of the amide linkage between the 2-(2-bromophenoxy)acetyl moiety and a methylamine (B109427) group.

The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, modern synthetic chemistry relies on methods that activate the carboxylic acid to facilitate the reaction under milder conditions.

A primary strategy for the synthesis of this compound is the direct coupling of 2-(2-bromophenoxy)acetic acid with methylamine in the presence of a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose.

Table 1: Common Carbodiimide Activating Agents and Additives

| Reagent | Full Name | Role | Byproduct |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Activating Agent | Dicyclohexylurea (DCU) - solid, removed by filtration |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activating Agent | Water-soluble urea (B33335) derivative |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses side reactions, improves yield |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive | More effective than HOBt at reducing racemization |

To further enhance the efficiency and yield of N-methylamide synthesis, a variety of advanced coupling reagents have been developed. These reagents, often based on phosphonium (B103445) or aminium/uronium salts, offer faster reaction times, milder conditions, and higher yields compared to traditional carbodiimides.

For the synthesis of phenoxy acetamide (B32628) derivatives, reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) have proven effective. nih.gov The reaction of 2-(2-bromophenoxy)acetic acid with methylamine using TBTU would typically be performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction. These protocols are often characterized by their operational simplicity and broad functional group tolerance.

Key factors for optimizing yield include:

Solvent Choice: Aprotic polar solvents like DMF or DCM are generally preferred.

Base: A tertiary amine base is crucial for scavenging the acid byproduct.

Temperature: Reactions are often initiated at 0 °C and allowed to warm to room temperature to control the initial exothermic reaction.

Stoichiometry: Using a slight excess of the amine and coupling agent can drive the reaction to completion.

An alternative to direct amidation involves a two-step process where the carboxylic acid is first converted into a more reactive derivative.

Acid Chlorides: The conversion of a carboxylic acid to an acid chloride is a classic and highly effective activation method. libretexts.org 2-(2-bromophenoxy)acetic acid can be readily converted to its corresponding acid chloride, 2-(2-bromophenoxy)acetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The byproducts of this reaction are gaseous (SO₂ and HCl, or CO, CO₂ and HCl), which simplifies purification. libretexts.org

The resulting acid chloride is highly electrophilic and reacts rapidly and exothermically with methylamine. chemguide.co.uklibretexts.org This reaction is typically carried out at low temperatures in the presence of a base (often an excess of methylamine or a tertiary amine like triethylamine) to neutralize the hydrochloric acid byproduct. chemguide.co.ukchemguide.co.uk This method is robust and generally provides high yields of the desired N-methylamide.

Weinreb Amides: The N-methoxy-N-methylamide, or Weinreb amide, is another activated carboxylic acid derivative. While primarily used for the synthesis of ketones and aldehydes, the principles of its formation are relevant. The Weinreb amide of 2-(2-bromophenoxy)acetic acid would be synthesized by first converting the acid to its acid chloride, which is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. chemicalbook.com This intermediate is stable and can be purified before further use. While not the most direct route to an N-methylamide, it represents an important class of activated acid derivatives.

Table 2: Comparison of Routes via Activated Derivatives

| Activated Derivative | Precursor Reagent(s) | Amine Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, (COCl)₂ | Low temperature, presence of a base | High reactivity, high yield, simple workup | Moisture sensitive, harsh reagents |

| Weinreb Amide | N,O-Dimethylhydroxylamine | Not a direct route to N-methylamides | Stable intermediate, resists over-addition | Indirect, requires additional steps for amides |

In recent years, there has been a significant drive to develop amidation protocols that avoid the use of stoichiometric activating agents and harsh conditions. These methods align with the principles of green chemistry by reducing waste and employing milder reagents.

For the synthesis of this compound, metal-free protocols could involve the use of boronic acid-based catalysts or reagents like dioxazolones. researchgate.net For instance, certain protocols describe the use of boronic acids to activate carboxylic acids in situ, facilitating amidation under mild conditions. Another approach involves the use of dioxazolones as acyl-transfer agents, which react with amines upon activation (often thermally or photochemically) to form amides, releasing carbon dioxide as the only byproduct. researchgate.net While specific applications of these methods to this compound are not extensively documented, they represent the forefront of amide bond synthesis and offer promising, environmentally benign alternatives to classical methods.

Synthesis of N-Methylacetamide Derivatives via Advanced Routes

Convergent and Linear Synthetic Route Development for this compound

The construction of the target molecule, this compound, involves the formation of an ether linkage and an amide bond. These two key functional groups can be introduced in a sequential manner (linear synthesis) or through the coupling of pre-synthesized fragments (convergent synthesis).

A plausible linear synthetic route would commence with the formation of the ether bond, followed by the construction of the amide functionality. This multi-step process begins with a Williamson ether synthesis, a classic and reliable method for preparing ethers. In this step, 2-bromophenol is reacted with an appropriate two-carbon building block, such as an ester of chloroacetic acid (e.g., ethyl chloroacetate), in the presence of a base to form the intermediate ethyl 2-(2-bromophenoxy)acetate. The subsequent step involves the aminolysis of this ester with methylamine to yield the final product, this compound. A variation of this linear approach involves the initial synthesis of 2-(2-bromophenoxy)acetic acid, which is then coupled with methylamine using a suitable activating agent.

Linear Synthesis Sequence:

A typical linear synthesis of this compound involves two primary transformations: ether formation followed by amide formation.

Step 1: Williamson Ether Synthesis of 2-(2-bromophenoxy)acetic acid. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion. The reaction is typically carried out in a polar solvent, such as water or ethanol, and may require heating to proceed at a reasonable rate.

Reaction Scheme: 2-bromophenol + ClCH₂COOH + 2 NaOH → 2-BrC₆H₄OCH₂COONa + NaCl + 2 H₂O 2-BrC₆H₄OCH₂COONa + HCl → 2-BrC₆H₄OCH₂COOH + NaCl

Step 2: Amide Formation from 2-(2-bromophenoxy)acetic acid and Methylamine. The carboxylic acid intermediate is then converted to the corresponding N-methylamide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂). The resulting 2-(2-bromophenoxy)acetyl chloride is then reacted with methylamine to form the final product. Alternatively, direct coupling of the carboxylic acid and methylamine can be facilitated by a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.

Reaction Scheme (via acyl chloride): 2-BrC₆H₄OCH₂COOH + SOCl₂ → 2-BrC₆H₄OCH₂COCl + SO₂ + HCl 2-BrC₆H₄OCH₂COCl + 2 CH₃NH₂ → 2-BrC₆H₄OCH₂CONHCH₃ + CH₃NH₃Cl

Convergent Synthesis Sequence:

A convergent approach involves the initial preparation of key building blocks, which are then combined.

Step 1a: Preparation of Sodium 2-bromophenoxide. 2-bromophenol is treated with a strong base, such as sodium hydroxide or sodium hydride, to generate the sodium 2-bromophenoxide salt.

Step 1b: Preparation of 2-chloro-N-methylacetamide. This intermediate can be synthesized by reacting chloroacetyl chloride with methylamine. The reaction is typically carried out in an inert solvent at low temperatures to control the exothermicity.

Step 2: Coupling of Intermediates. Sodium 2-bromophenoxide is then reacted with 2-chloro-N-methylacetamide in an Sₙ2 reaction to form the final product. A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is often used to facilitate this reaction.

Scaling up the synthesis of this compound from the laboratory bench to gram-scale or larger requires careful consideration of several factors to ensure safety, efficiency, and product quality.

For the linear synthesis , the Williamson ether synthesis step can be readily scaled. The use of aqueous sodium hydroxide as the base and water as the solvent is advantageous for large-scale operations due to their low cost and ease of handling. Temperature control is crucial during the addition of chloroacetic acid, as the reaction is exothermic. For the subsequent amide formation, the use of thionyl chloride on a larger scale requires appropriate safety precautions due to its corrosive and toxic nature. The reaction should be performed in a well-ventilated fume hood, and measures should be in place to scrub the evolved HCl and SO₂ gases. The use of direct amide coupling agents can be more amenable to scale-up, although their cost may be a consideration.

In a convergent synthesis , the preparation of 2-chloro-N-methylacetamide on a larger scale also requires careful temperature control during the addition of chloroacetyl chloride to methylamine. The final coupling step is generally straightforward to scale up, with the main considerations being efficient mixing and temperature control.

Regardless of the chosen route, the following general strategies are important for larger-scale preparations:

Reagent and Solvent Selection: Opting for less hazardous and more environmentally benign reagents and solvents where possible.

Process Safety: Conducting a thorough risk assessment of all reaction steps, paying close attention to exotherms, gas evolution, and the handling of hazardous materials.

Work-up and Isolation: Developing a robust and scalable work-up procedure that minimizes the use of large volumes of extraction solvents.

Equipment: Utilizing appropriate reaction vessels and equipment that allow for efficient stirring, heating, cooling, and monitoring of the reaction progress.

The isolation and purification of the intermediates and the final product are critical for obtaining this compound of high purity.

Isolation and Purification of 2-(2-bromophenoxy)acetic acid (Linear Synthesis Intermediate): Following the Williamson ether synthesis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as water or an ethanol/water mixture. The purity can be assessed by techniques like melting point determination and thin-layer chromatography (TLC).

Isolation and Purification of this compound (Final Product): After the amidation reaction, the work-up procedure typically involves quenching the reaction mixture, followed by extraction with an organic solvent. The organic layer is then washed to remove any remaining reagents or byproducts. The crude product obtained after solvent evaporation can be purified by several methods:

Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Column Chromatography: If recrystallization does not provide the desired purity, silica (B1680970) gel column chromatography can be employed. A suitable eluent system is chosen to separate the product from impurities based on their differing polarities.

Reactivity and Transformation Chemistry of 2 2 Bromophenoxy N Methylacetamide

Reactivity of the Phenoxy Ether Linkage

Aromatic ethers, such as the phenoxy ether in 2-(2-bromophenoxy)-N-methylacetamide, are generally quite stable. wikipedia.org Their reactivity is characterized by two main types of reactions: cleavage of the ether bond and electrophilic substitution on the aromatic rings.

Ether Cleavage : The cleavage of the aryl-alkyl ether bond typically requires harsh conditions with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr₃). stackexchange.com The reaction proceeds via an Sₙ2 mechanism where a nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon of the ether linkage. In this molecule, the attack will occur on the methylene (B1212753) carbon (the -CH₂- carbon), leading to cleavage of the alkyl C-O bond. This would yield 2-bromophenol (B46759) and 2-bromo-N-methylacetamide. Cleavage of the aryl C-O bond is disfavored due to the high energy required to perform nucleophilic substitution on an sp²-hybridized carbon and the partial double-bond character of the aryl-oxygen bond. stackexchange.com

Electrophilic Aromatic Substitution : The reactivity of the two aromatic rings towards electrophiles differs:

Cleavage Reactions of the Ether Bond under Acidic or Basic Conditions

The ether linkage in this compound, which connects the brominated phenyl ring to the N-methylacetamide moiety, is generally stable but can be cleaved under specific, often harsh, reaction conditions. libretexts.orglibretexts.org

Acidic Conditions

The cleavage of aryl alkyl ethers is most effectively accomplished using strong acids, particularly strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgchemistrysteps.com Weaker acids such as hydrochloric acid (HCl) are generally not effective for this transformation. The reaction proceeds through a nucleophilic substitution mechanism.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comtransformationtutoring.com Following this activation step, a halide ion (Br⁻ or I⁻) acts as a nucleophile. In the case of this compound, the ether oxygen is bonded to an sp²-hybridized aromatic carbon and an sp³-hybridized aliphatic carbon. Nucleophilic attack on the aromatic carbon is highly disfavored. libretexts.orgstackexchange.com Therefore, the halide nucleophile will attack the less sterically hindered methylene carbon (the carbon adjacent to the carbonyl group) via an SN2 mechanism. stackexchange.com

This concerted backside attack results in the cleavage of the C-O bond, yielding two primary products: 2-bromophenol and 2-halo-N-methylacetamide.

Reaction Scheme under Acidic Conditions:

| Condition | Reagents | Mechanism | Products |

| Acidic | Concentrated HBr or HI | SN2 | 2-bromophenol and 2-bromo-N-methylacetamide |

Basic Conditions

Cleavage of aryl ethers under basic conditions is significantly more challenging and generally not a feasible reaction pathway for this molecule. The C-O bond of an aryl ether is strong, and the phenoxide ion is a poor leaving group. This type of cleavage typically requires harsh conditions and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this compound. Standard laboratory bases are unlikely to effect the cleavage of the ether bond.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comlibretexts.org The rate and regioselectivity (the position of substitution) of these reactions are controlled by the two substituents already present on the ring: the bromine atom and the -OCH₂CONHCH₃ group. byjus.commasterorganicchemistry.com

The mechanism of EAS involves an initial attack of an electrophile on the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org This is typically the slow, rate-determining step. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the ring, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

Directing Effects of Substituents:

-OCH₂CONHCH₃ Group (Ether Linkage): The ether oxygen has lone pairs of electrons that it can donate to the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions. Consequently, the ether group is an activating substituent and an ortho, para-director . It makes the ring more reactive towards electrophiles than benzene itself.

Bromine Atom (-Br): Halogens are a unique class of substituents in EAS. Due to their high electronegativity, they withdraw electron density from the ring inductively, which deactivates the ring, making it less reactive than benzene. However, like the ether group, they also possess lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. Thus, bromine is a deactivating , ortho, para-director .

Predicted Regioselectivity:

In this compound, the bromine is at position 2. The powerful activating and ortho, para-directing effect of the ether group at position 1 will dominate. The bromine atom's deactivating effect will be overcome, but its directing influence will still play a role.

The ether group strongly directs to its ortho position (position 6) and its para position (position 4).

The bromine atom directs to its ortho position (position 3) and its para position (position 5).

Considering these combined effects, the most likely positions for electrophilic attack are positions 4 and 6, which are activated by the strongly donating ether group. Position 4 is para to the ether and meta to the bromine, while position 6 is ortho to the ether and meta to the bromine. Steric hindrance from the adjacent ether side chain might slightly disfavor substitution at position 6 compared to position 4. Therefore, the para-substituted product (at position 4) is often the major product in similar systems.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -OCH₂CONHCH₃ | 1 | +R > -I (Resonance donation > Inductive withdrawal) | Activating | Ortho, Para (positions 2, 4, 6) |

| -Br | 2 | -I > +R (Inductive withdrawal > Resonance donation) | Deactivating | Ortho, Para (positions 1, 3, 5) |

Examples of Potential EAS Reactions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield 2-(2-bromo-4-nitrophenoxy)-N-methylacetamide as the major product.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would introduce another bromine atom, likely at the 4-position.

Friedel-Crafts Acylation: Using an acyl chloride (e.g., CH₃COCl) and AlCl₃ would introduce an acetyl group, predominantly at the 4-position.

Tandem and Cascade Reactions Utilizing Multiple Reactive Centers

Tandem or cascade reactions are powerful synthetic strategies where a single event initiates a sequence of intramolecular transformations, rapidly building molecular complexity in a single pot. nih.govprinceton.edu These reactions are highly efficient as they reduce the need for isolating intermediates, thereby saving time, reagents, and reducing waste. princeton.edumdpi.com The structure of this compound, with its ortho-bromoaryl ether and amide functionalities, presents potential for designed tandem reactions.

While specific tandem reactions involving this exact molecule are not extensively documented, its structure allows for hypothetical reaction sequences. For example, a reaction could be designed to involve both the aromatic ring and the amide side chain.

Hypothetical Tandem Reaction:

A possible tandem sequence could be initiated by a metal-catalyzed cross-coupling reaction at the C-Br bond, followed by an intramolecular cyclization. For example, a Palladium-catalyzed Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could be envisioned.

Step 1 (Cross-Coupling): The C-Br bond is activated by a palladium catalyst to couple with an alkyne, for instance, propargyl amine. This would form an intermediate where an alkyne-amine moiety is attached at the 2-position of the phenoxy ring.

Step 2 (Intramolecular Cyclization): Under the influence of a suitable catalyst or change in conditions (e.g., addition of a base), the newly introduced amine could potentially undergo an intramolecular nucleophilic attack on the carbonyl carbon of the N-methylacetamide group, or a related transformation, leading to a new heterocyclic ring system fused to the benzene ring.

Such a process, where a cross-coupling is followed by a cyclization in one pot, would be a classic example of a tandem reaction. The development of such sequences is a key area of modern organic synthesis, aimed at creating complex molecules with high efficiency. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of an organic compound in solution. For 2-(2-bromophenoxy)-N-methylacetamide, a complete NMR analysis would provide unambiguous evidence for its constitution and conformation.

1H NMR and 13C NMR for Primary Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The N-methyl group would likely appear as a doublet (due to coupling with the N-H proton) or a singlet depending on the solvent and temperature, typically in the range of δ 2.7-3.0 ppm. The methylene (B1212753) (-O-CH₂-) protons would present as a singlet around δ 4.5-5.0 ppm. The aromatic protons of the bromophenoxy group would exhibit a complex multiplet pattern in the δ 6.8-7.6 ppm region, characteristic of an ortho-disubstituted benzene (B151609) ring. The amide N-H proton would appear as a broad singlet, typically downfield (δ 7.5-8.5 ppm), and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal a signal for each unique carbon atom. The N-methyl carbon would be expected around δ 26 ppm. The methylene carbon should appear in the range of δ 65-70 ppm. The four distinct aromatic carbons would resonate between δ 115-155 ppm, with the carbon bearing the bromine atom (C-Br) appearing at the lower end of this range (around δ 115 ppm) and the ether-linked carbon (C-O) at the higher end (around δ 155 ppm). The amide carbonyl carbon is the most deshielded, appearing significantly downfield around δ 168-172 ppm.

A hypothetical data table for these primary assignments is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This data is illustrative and not based on experimental results.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~169.0 |

| O-CH₂ | ~4.6 (s, 2H) | ~68.0 |

| N-CH₃ | ~2.8 (d, 3H) | ~26.5 |

| NH | ~8.0 (br s, 1H) | - |

| Ar-C1 (C-O) | - | ~154.0 |

| Ar-C2 (C-Br) | - | ~114.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Signal Assignment and Connectivity Elucidation

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. For this molecule, it would primarily be useful for assigning the adjacent protons within the bromophenoxy ring. It would also confirm the coupling between the N-H proton and the N-methyl protons if resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the N-methyl and methylene groups to their corresponding carbon signals. For the aromatic region, each proton signal would be correlated to its attached carbon signal, aiding in the unambiguous assignment of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is a powerful tool for piecing together the molecular fragments. Key expected correlations would include:

The methylene protons (O-CH₂) showing a correlation to the amide carbonyl carbon and the ether-linked aromatic carbon (C1).

The N-methyl protons showing a correlation to the amide carbonyl carbon.

The amide N-H proton showing correlations to the N-methyl carbon and the carbonyl carbon.

Aromatic protons showing correlations to neighboring carbons and the ether-linked carbon.

Conformational Analysis and Dynamic NMR Studies

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of cis and trans conformers.

Conformational Analysis: At room temperature, it is possible that both conformers exist in solution, which could lead to a doubling of some signals in the NMR spectra. The relative ratio of these conformers could be determined by integrating the corresponding peaks. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would be instrumental in determining the spatial proximity of protons, confirming the dominant conformation. For instance, in the trans conformer (generally more stable for secondary amides), an NOE would be expected between the N-H proton and the methylene protons, whereas in the cis conformer, an NOE between the N-methyl and methylene protons would be anticipated.

Dynamic NMR (DNMR): By acquiring NMR spectra at different temperatures, the rotational barrier around the amide bond could be investigated. At low temperatures, the exchange between conformers would be slow on the NMR timescale, resulting in sharp, separate signals for each conformer. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. Analysis of these temperature-dependent lineshapes would allow for the calculation of the activation energy for amide bond rotation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and intermolecular interactions.

Vibrational Analysis of Amide Carbonyl, Phenoxy Ether, and C-Br Stretches

Amide Carbonyl (C=O) Stretch: The IR spectrum would show a strong absorption band for the amide I band (primarily C=O stretching), typically in the region of 1630-1680 cm⁻¹. Its exact position would be sensitive to hydrogen bonding.

Phenoxy Ether (C-O-C) Stretches: The asymmetric and symmetric C-O-C stretching vibrations of the aryl ether group would be expected to appear as distinct bands in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-Br Stretch: The carbon-bromine stretching vibration would be observed in the far-IR region, generally between 500 and 600 cm⁻¹, as a strong to medium intensity band.

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is illustrative and not based on experimental results.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300 |

| C=O | Amide I Stretch | ~1650 |

| N-H | Amide II Bend | ~1550 |

| C-O-C | Asymmetric Stretch | ~1250 |

| C-O-C | Symmetric Stretch | ~1050 |

Identification of Intermolecular Hydrogen Bonding Interactions and Conformational Effects

The presence of an N-H group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) allows for the formation of intermolecular hydrogen bonds in the solid state or in concentrated solutions.

Hydrogen Bonding: In the IR spectrum, intermolecular hydrogen bonding would cause a broadening and a shift to lower frequency of the N-H stretching band (e.g., from a sharp band above 3400 cm⁻¹ for a free N-H to a broad band around 3300 cm⁻¹). The amide I (C=O) band would also shift to a lower wavenumber upon hydrogen bonding. Dilution studies in a non-polar solvent could be used to distinguish between intermolecular and intramolecular hydrogen bonding.

Conformational Effects: In Raman spectroscopy, which is particularly sensitive to non-polar bonds and skeletal vibrations, different conformers (cis vs. trans) could potentially give rise to distinct vibrational bands in the fingerprint region. This could be especially useful for studying the conformational preferences in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of "this compound" through the analysis of its mass-to-charge ratio and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]+ | 243.99677 |

| [M+Na]+ | 265.97871 |

| [M+NH4]+ | 261.02331 |

| [M+K]+ | 281.95265 |

This data is predicted for an isomer and serves as a close approximation. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion of "this compound" can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides valuable information for confirming the compound's structure. While a specific experimental mass spectrum for this compound is not available, a plausible fragmentation pattern can be predicted based on the known fragmentation of amides, ethers, and aromatic compounds. chemguide.co.uklibretexts.org

Key expected fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion.

Cleavage of the ether bond (C-O), separating the bromophenoxy and the N-methylacetamide moieties.

Loss of the N-methylacetamide side chain from the bromophenoxy ring.

Fragmentation of the N-methylacetamide side chain itself.

The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). asdlib.org

X-ray Crystallography

Determination of Solid-State Molecular Structure, Bond Lengths, and Bond Angles

While a specific crystal structure for "this compound" has not been reported in the searched literature, analysis of closely related structures, such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), provides insight into the expected structural parameters. nih.gov X-ray diffraction studies on a suitable single crystal of the title compound would be expected to yield precise measurements for all bond lengths and angles.

Table 2: Representative Bond Lengths and Angles from a Structurally Similar Compound

| Bond/Angle | Typical Value (Å or °) |

| C-Br bond length | ~1.90 Å |

| C-O (ether) bond length | ~1.37 Å |

| C=O (amide) bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.33 Å |

| C-O-C bond angle | ~118° |

| O=C-N bond angle | ~122° |

Note: These are representative values from a related structure and may differ for the title compound. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way in which molecules of "this compound" arrange themselves in a crystal is governed by intermolecular forces. X-ray crystallography can reveal these interactions, which include hydrogen bonding, halogen bonding, and van der Waals forces. In the case of this compound, the amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of hydrogen-bonded chains or networks within the crystal structure. nih.gov The bromine atom could also participate in halogen bonding interactions. The analysis of these packing motifs is crucial for understanding the solid-state properties of the compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical formula of "this compound." The experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula, C9H10BrNO2. matrixscientific.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 44.29% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.13% |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.73% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.74% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.11% |

| Total | 244.088 | 100.00% |

Verification of Empirical Formula and Purity Assessment

The empirical formula of a chemical compound provides the simplest whole-number ratio of atoms of each element present in the compound. For this compound, the established molecular formula is C₉H₁₀BrNO₂. This formula is foundational for determining the compound's molecular weight and is a prerequisite for any quantitative analysis. Verification of this formula is a critical step in the characterization of a newly synthesized batch of the compound, ensuring its elemental composition aligns with theoretical calculations.

Elemental Analysis

Elemental analysis is a cornerstone technique for the experimental verification of a compound's empirical formula. This destructive method involves combusting a small, precisely weighed sample of the substance in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are collected and measured. From the masses of these products, the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined. The percentage of bromine is typically determined by other methods, such as ion chromatography after combustion.

The theoretical elemental composition of this compound, based on its molecular formula C₉H₁₀BrNO₂, is calculated as follows:

Theoretical Elemental Composition of C₉H₁₀BrNO₂

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 44.29 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 4.14 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 32.73 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.74 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 13.11 |

| Total | | | 244.10 | 100.00 |

Experimental results from elemental analysis are then compared against these theoretical values. A close correlation, typically within ±0.4%, is considered a confirmation of the compound's empirical formula and an initial indicator of its purity.

Representative Elemental Analysis Data

| Element | Theoretical % | Experimental % | Deviation % |

|---|---|---|---|

| C | 44.29 | 44.35 | +0.06 |

| H | 4.14 | 4.11 | -0.03 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available in the searched literature.

Purity Assessment

Beyond confirming the elemental composition, assessing the purity of this compound is crucial to ensure that the sample is free from starting materials, by-products, or other contaminants. While commercial suppliers may indicate a purity level, such as 95%, rigorous analytical techniques are employed to quantify this.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for purity assessment. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). For a purity assay of this compound, a reversed-phase HPLC method would typically be employed.

In such a method, a C18 column (a common type of stationary phase) would be used with a mobile phase consisting of a mixture of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol. The components of the sample are detected as they elute from the column, often by a UV-Vis detector set at a wavelength where the compound of interest has strong absorbance. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Illustrative HPLC Purity Analysis Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

The result of such an analysis provides a quantitative measure of purity, often expressed as a percentage. For research and development purposes, a purity of ≥95% is generally considered acceptable, though this requirement can be more stringent depending on the intended application.

While computational studies have been conducted on analogous structures and related acetamide derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of that data. Information from related compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide or the fundamental model N-methylacetamide, cannot be used to accurately describe the specific electronic structure, conformational preferences, spectroscopic properties, or reaction mechanisms of the target compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for “this compound” at this time.

Computational Chemistry and Mechanistic Investigations

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like 2-(2-bromophenoxy)-N-methylacetamide. Through methods such as conformational analysis and molecular dynamics (MD) simulations, researchers can gain insights into the molecule's preferred shapes, the energy required to transition between them, and how these characteristics are influenced by the surrounding environment.

Exploration of Preferred Conformations and Rotational Barriers around Flexible Bonds

The structure of this compound features several flexible bonds, leading to a landscape of possible conformations. The key rotatable bonds include the C(aryl)-O bond, the O-C(methylene) bond, the C(methylene)-C(carbonyl) bond, and, most significantly, the C(carbonyl)-N amide bond. The rotation around the amide bond is of particular interest due to its partial double-bond character, which results from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. nih.gov This resonance effect creates a significant energy barrier to rotation, leading to the existence of distinct cis and trans isomers, with the trans conformation generally being more stable in N-methylacetamide and related compounds. nih.govresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with the rotation around these bonds. mdpi.com By systematically rotating a specific dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. The peaks of this profile correspond to the transition states, and the height of these peaks represents the rotational energy barrier. For the amide bond in molecules similar to N-methylacetamide, these barriers are typically in the range of 15-20 kcal/mol, a value high enough to allow for the observation of distinct rotamers at room temperature using techniques like NMR spectroscopy. nih.govresearchgate.net

The presence of the bulky 2-bromophenoxy group introduces additional steric and electronic factors that influence the conformational preferences. Steric hindrance between the aryl group and the N-methyl group can affect the relative energies of the cis and trans amide conformations and influence the rotational barriers around the phenoxy ether linkage. Quantum chemical calculations for related N-benzhydrylformamides have shown that ortho-substituents can significantly hinder the rotation of aryl fragments. mdpi.com

Table 1: Representative Rotational Energy Barriers for Key Bonds in Amide-Containing Molecules (Illustrative Data)

| Rotatable Bond | Typical Rotational Barrier (kcal/mol) | Computational Method |

| Amide C-N Bond | 16 - 21 | DFT (e.g., M06-2X/6-311+G) |

| Aryl-O Bond | 2 - 5 | DFT (e.g., B3LYP/6-31G) |

| O-CH₂ Bond | 1 - 3 | Molecular Mechanics (e.g., MM4) |

Note: The data in this table are illustrative and based on computational studies of related amide and ether compounds. The exact values for this compound would require specific calculations.

Influence of Solvent and Temperature on Molecular Conformation and Dynamics

The conformational landscape and dynamic behavior of this compound are not static but are significantly influenced by environmental factors such as solvent and temperature. Molecular dynamics (MD) simulations are a primary computational tool for exploring these effects. nih.govrsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of molecular behavior in different environments. nih.gov

Solvent Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium. rsc.org In polar solvents, conformations with larger dipole moments will be stabilized to a greater extent. For the amide group, its dipolar resonance structure is enhanced in polar environments, which can affect the C-N rotational barrier. uq.edu.au Ab initio and MD simulation studies on N-methylacetamide in aqueous solution have shown that solvent interactions, particularly hydrogen bonding, play a crucial role in stabilizing certain conformations and influencing the isomerization pathway. nih.govibm.com For this compound, polar solvents would be expected to solvate the amide group, potentially altering the energy difference between rotamers and affecting the flexibility of the entire molecule. nih.govresearchgate.net

Temperature Effects: Temperature directly influences the kinetic energy of the molecule. At higher temperatures, the molecule has more energy to overcome rotational barriers, leading to faster interconversion between different conformations. nih.gov Variable temperature NMR experiments, often complemented by computational simulations, can be used to study these dynamics. researchgate.netmontana.edu As temperature increases, the rate of rotation around the amide bond increases until the separate signals for the cis and trans isomers coalesce into a single, broadened peak in the NMR spectrum. montana.edu MD simulations can model this process by running simulations at different temperatures and analyzing the resulting trajectories to determine rates of conformational change and explore how temperature affects the population of different conformational states. nih.gov

Structure-Reactivity Relationship Studies through Computational Means

Computational chemistry is instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. By calculating various electronic and structural descriptors, it is possible to predict how the molecule will behave in chemical reactions.

Computational Assessment of Substituent Effects on Reactivity of the Aryl Bromide and Amide Groups

Quantitative Structure-Activity Relationship (QSAR) and related computational approaches are used to understand how substituents on a core molecular scaffold influence its reactivity. wikipedia.org For this compound, the key reactive sites are the aryl bromide and the amide group.

Aryl Bromide Reactivity: The reactivity of the aryl bromide group, for instance in cross-coupling reactions, is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.govacs.org The phenoxyacetamide moiety attached to the bromine-bearing ring acts as a substituent. Computational studies often use Hammett parameters and calculated electronic properties (like electrostatic potential at the carbon atom bonded to bromine) to predict reactivity. nih.gov Electron-withdrawing groups generally increase the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack or oxidative addition in catalytic cycles. mdpi.com Conversely, electron-donating groups can decrease this reactivity. DFT calculations can model the transition states of such reactions to determine activation energies, providing a quantitative measure of how the substituent pattern affects the reaction rate. researchgate.net For example, kinetic and computational analyses of palladium-catalyzed reactions have shown a clear correlation between the electronic properties of the aryl bromide and the reaction kinetics. nih.gov

Amide Group Reactivity: The reactivity of the amide group itself, for example in hydrolysis or reduction, is also influenced by the electronic environment. The electron-donating or -withdrawing nature of the 2-bromophenoxy group can modulate the electron density on the carbonyl carbon and the nitrogen atom. An electron-withdrawing group would increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com Computational methods can quantify these effects by calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) and mapping the molecular electrostatic potential. ajpchem.org Furthermore, the steric bulk of the ortho-bromophenoxy group can play a significant role by hindering the approach of reactants to the amide functionality. nih.gov

Table 2: Calculated Electronic Descriptors for Substituted Phenoxyacetamides (Illustrative Data)

| Substituent at ortho-position | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| -H | -6.5 | -0.8 | 2.5 |

| -Br | -6.7 | -1.1 | 3.1 |

| -OCH₃ | -6.2 | -0.6 | 2.8 |

| -NO₂ | -7.2 | -2.0 | 5.5 |

Note: This table presents hypothetical data based on general trends observed in computational studies of substituted aromatic compounds to illustrate the effect of substituents on electronic properties. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are indicators of electron-donating and accepting abilities, respectively.

Synthetic Utility and Future Research Directions

2-(2-bromophenoxy)-N-methylacetamide as a Versatile Building Block in Organic Synthesis

The unique combination of a brominated aromatic ring, an ether linkage, and an amide functional group makes this compound a valuable starting material for a variety of organic transformations. Its utility stems from the ability to selectively functionalize different parts of the molecule, leading to a wide array of derivatives.

The bromine atom on the phenoxy ring serves as a handle for introducing a wide range of aryl substituents through various cross-coupling reactions. This allows for the synthesis of a library of novel amide-containing compounds where the 2-bromophenoxy group is replaced by other aromatic or heteroaromatic moieties. The resulting biaryl ether structures are of significant interest in medicinal chemistry due to their presence in a number of biologically active molecules.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an ideal substrate for such transformations. The carbon-bromine bond can readily participate in reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of intricate polycyclic and extended aromatic systems. The amide functionality can influence the reactivity and regioselectivity of these coupling reactions, offering a pathway to complex molecules that might be challenging to synthesize through other routes.

Beyond modifications at the bromine position, the N-methylacetamide side chain of this compound can also be chemically altered. For instance, the amide bond can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as esters, or coupled with different amines to generate a variety of amide analogs. This versatility allows for the synthesis of a diverse set of substituted phenoxy ether-containing molecules with tailored properties.

Potential as a Scaffold for Combinatorial and Library Synthesis in Chemical Research

The amenability of this compound to a range of chemical modifications makes it an excellent scaffold for combinatorial chemistry and the generation of compound libraries. By systematically varying the substituents at the aryl position (via cross-coupling) and on the amide side chain, large numbers of distinct compounds can be synthesized. This approach is particularly valuable in drug discovery for the rapid exploration of structure-activity relationships (SAR) to identify new therapeutic agents.

Future Research Avenues and Unexplored Reactivity Patterns of Similar Haloaryl-Ether-Amide Compounds

The synthetic potential of this compound and related haloaryl-ether-amide compounds is far from fully explored. Future research could focus on several promising areas:

Exploration of Novel Coupling Reactions: Investigating the reactivity of the C-Br bond in less common or newly developed cross-coupling reactions could lead to the discovery of novel transformations and the synthesis of unique molecular architectures.

Ortho-Functionalization: The development of methods for the selective functionalization of the positions ortho to the bromine or ether linkage on the aromatic ring would provide access to even more complex and diverse derivatives.

Photoredox Catalysis: The application of photoredox catalysis to activate the C-Br bond could open up new reaction pathways that are not accessible under traditional thermal conditions.

Asymmetric Synthesis: The development of enantioselective methods for the synthesis and functionalization of chiral haloaryl-ether-amide compounds would be of significant interest for applications in medicinal chemistry and materials science.

The continued investigation of the reactivity and synthetic applications of this class of compounds holds great promise for the advancement of organic synthesis and the discovery of new functional molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-bromophenoxy)-N-methylacetamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of bromophenoxy acetamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, a base (e.g., K₂CO₃) in acetonitrile facilitates the displacement of halides by phenoxide ions at room temperature, monitored by TLC for reaction completion . Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in the preparation of analogous bromophenoxy acetamides with yields up to 89% under controlled irradiation . Purification via recrystallization or column chromatography is critical to isolate high-purity products.

Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR are used to verify substituent positions and electronic environments. For instance, δ ~9.6 ppm (s, 1H) corresponds to the acetamide NH group, while aromatic protons appear between δ 7.1–7.8 ppm .

- XRD : Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles (e.g., 50–76° between aromatic rings in similar structures) .

- FTIR/UV-Vis : Confirm functional groups (e.g., C=O at ~1695 cm⁻¹) and electronic transitions .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodology : In vitro assays include:

- Enzyme inhibition : Test against targets like coagulation factors (e.g., Factor Xa) using fluorogenic substrates .

- Antimicrobial screening : Disc diffusion or microdilution assays against bacterial/fungal strains .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., SARS-CoV-2 proteases) .

Advanced Research Questions

Q. What computational strategies are employed to study the reactivity and electronic properties of this compound?

- Methodology :

- DFT calculations : Gaussian 09 or ORCA software optimize geometries and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., GROMACS) to assess stability and binding kinetics .

- NEXAFS/XPS : Theoretical assignments (via STEX calculations) correlate experimental spectra with electronic transitions at C, N, and O K-edges .

Q. How can contradictions in spectral or crystallographic data for this compound derivatives be resolved?

- Methodology :

- Data cross-validation : Compare experimental NMR/IR with simulated spectra (e.g., ACD/Labs or ChemDraw). Discrepancies in aromatic proton splitting may arise from conformational flexibility .